molecular formula C17H26O13 B12299655 9-Epi-phlomiol

9-Epi-phlomiol

Cat. No.: B12299655
M. Wt: 438.4 g/mol
InChI Key: QNOVPOGNFVHQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Epi-phlomiol: is a naturally occurring iridoid glycoside with the molecular formula C17H26O13 . It is found in various plants, particularly in the Lamiaceae family. This compound has garnered significant attention due to its potential pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Epi-phlomiol involves several steps, starting from the extraction of plant materials. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The synthetic route typically involves the glycosylation of an iridoid precursor, followed by various purification steps to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes from natural sources. The use of biotechnological approaches, such as microbial fermentation, is also being explored to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 9-Epi-phlomiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the glycosidic moiety or the iridoid core.

    Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various glycosylated and aglycone derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, 9-Epi-phlomiol is used as a model compound to study glycosylation reactions and the synthesis of iridoid glycosides. It also serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds .

Biology: In biological research, this compound is studied for its potential antimicrobial and cytotoxic effects. It has shown promise in inhibiting the growth of various bacterial and fungal strains .

Medicine: In medicine, this compound is being investigated for its anti-inflammatory properties. Clinical trials have shown that it can be effective in managing inflammatory conditions such as arthritis and rheumatoid arthritis .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new pharmaceuticals and as a natural preservative in food and cosmetic products .

Mechanism of Action

The mechanism of action of 9-Epi-phlomiol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Inhibition of inflammatory mediators: By inhibiting the production of pro-inflammatory cytokines and enzymes, this compound reduces inflammation.

    Antimicrobial activity: It disrupts the cell membrane integrity of microbial cells, leading to cell death.

    Cytotoxic effects: It induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

  • Lamalbide
  • Shanzhiside methyl ester
  • 7-Epi-phlomiol
  • Sesamoside
  • 5-Deoxysesamoside

Comparison: Compared to these similar compounds, 9-Epi-phlomiol stands out due to its unique glycosylation pattern and higher potency in certain pharmacological activities. For instance, it has shown superior anti-inflammatory effects compared to lamalbide and shanzhiside methyl ester .

Properties

Molecular Formula

C17H26O13

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 4a,5,6,7-tetrahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3

InChI Key

QNOVPOGNFVHQOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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